molecular formula C9H8Cl2O2 B1349229 Methyl 2-(3,4-dichlorophenyl)acetate CAS No. 6725-44-6

Methyl 2-(3,4-dichlorophenyl)acetate

Cat. No. B1349229
CAS RN: 6725-44-6
M. Wt: 219.06 g/mol
InChI Key: FWVOAIHAIWHHDM-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)acetate (M2DCP) is an organic compound belonging to the class of esters. It is a white solid, soluble in organic solvents, and has a strong odor. M2DCP has a wide range of applications in scientific research and is used in laboratories for various experiments.

Scientific Research Applications

Synthesis and Optimization

  • Optimized Synthesis : Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound similar to Methyl 2-(3,4-dichlorophenyl)acetate, was synthesized through a reaction involving thionyl chloride and methanol. The study investigated the effects of temperature, molar ratio, and reaction time, achieving a yield of 98% under optimum conditions (Wang Guo-hua, 2008).

  • Large-Scale Preparation : Research on 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate, closely related to Methyl 2-(3,4-dichlorophenyl)acetate, highlighted a convenient, large-scale preparation method suitable for resin anchorage of amino acids, indicating its potential utility in synthetic organic chemistry (L. Rene & B. Badet, 1994).

Medicinal Chemistry and Drug Synthesis

  • Aldose Reductase Inhibitors : A study synthesized methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, which demonstrated potent inhibitory activity against aldose reductase. This enzyme is a target in the treatment of diabetic complications, indicating the relevance of Methyl 2-(3,4-dichlorophenyl)acetate derivatives in medicinal chemistry (Sher Ali et al., 2012).

  • Intermediate in Drug Synthesis : The compound (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, structurally similar to Methyl 2-(3,4-dichlorophenyl)acetate, was used as an intermediate in the synthesis of Clopidogrel bisulfate, a widely used antiplatelet drug. This indicates the role of such compounds in the synthesis of clinically important pharmaceuticals (Hu Jia-peng, 2012).

Environmental and Agricultural Applications

  • Degradation in Soil : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to Methyl 2-(3,4-dichlorophenyl)acetate, showed that acetate can stimulate its degradation under methanogenic conditions. This study suggests potential environmental applications in the remediation of soil polluted with related compounds (Zhi-man Yang et al., 2017).

Advanced Material Synthesis

  • Crystal Structure Analysis : A study focusing on Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate provided insights into its crystal structure. This type of research is crucial for understanding the physical and chemical properties of materials, including those related to Methyl 2-(3,4-dichlorophenyl)acetate (J. Mague et al., 2017).

Organic Chemistry and Intermediates

  • Organic Intermediates in Degradation : The study of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H2O2 and Fe3+/H2O2/UV revealed important intermediates and processes. This research contributes to the broader understanding of the behavior of compounds like Methyl 2-(3,4-dichlorophenyl)acetate in various chemical environments (Yunfu. Sun & J. Pignatello, 1993).

properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVOAIHAIWHHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361488
Record name methyl 2-(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-dichlorophenyl)acetate

CAS RN

6725-44-6
Record name methyl 2-(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methanol (59 mL, 3.0 equivalent amounts) was added to a 1,2-dichloroethane (400 mL) solution of 2-(3,4-dichlorophenyl) acetic acid (100 g, 0.488 mol). The solution was heated to 50° C., and then concentrated sulfuric acid (10 mL) was dropwise added over a period of 15 minutes, followed by stirring at 50° C. for 1.5 hours. The reaction solution was cooled to room temperature, followed by liquid separation to remove a sulfuric acid layer, and the obtained organic layer was sequentially washed with water, a saturated sodium hydrogencarbonate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to give the desired product as a colorless oil (105 g, yield: 98%).
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59 mL
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100 g
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400 mL
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10 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of (3,4-dichloro-phenyl)-acetic acid (90.5 mmol) in methanol (200 mL) was added trimethylsilylchloride (181 mmol) and the mixture was stirred overnight before it was concentrated. The residue was diluted with ether (200 mL) and the solution was washed with 1 N NaOH, brine, dried over MgSO4, and concentrated in vacuo to give (3,4-dichloro-phenyl)-acetic acid methyl ester (90 mmol) as a colorless liquid.
Quantity
90.5 mmol
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reactant
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181 mmol
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reactant
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200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of (3,4-dichloro-phenyl)-acetic acid (14.0 g, 0.07 mol) in methanol (71 mL) was treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture was heated under reflux for 12 h. The reaction was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 50/50 hexanes/ethyl acetate) afforded (3,4-dichloro-phenyl)-acetic acid methyl ester (15.0 g, quant.) as a white solid: mp 30-32° C.; EI-HRMS m/e calcd for C9H8Cl2O2 (M+) 217.9901. found 217.9907.
Quantity
14 g
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reactant
Reaction Step One
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0 (± 1) mol
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71 mL
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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